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Fluorescein-12-dATP -

Fluorescein-12-dATP

Catalog Number: EVT-10959301
CAS Number:
Molecular Formula: C41H41N6O19P3
Molecular Weight: 1014.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluorescein-12-deoxyadenosine triphosphate is a fluorescently labeled nucleotide that serves as an analog of the natural nucleotide 2'-deoxyadenosine-5'-triphosphate. This compound is primarily utilized in molecular biology applications for labeling DNA and RNA due to its ability to be incorporated into nucleic acid sequences. The fluorescein moiety provides a fluorescent tag, enabling direct visualization and detection in various assays.

Source

Fluorescein-12-deoxyadenosine triphosphate can be sourced from multiple suppliers, including Thermo Fisher Scientific, Roche, Cayman Chemical, and Revvity. It is typically supplied as a 1 mM solution in Tris buffer or aqueous solutions, depending on the supplier.

Classification

Fluorescein-12-deoxyadenosine triphosphate is classified as a fluorescent nucleotide. It falls under the category of nucleotides used in biochemical research and diagnostics, particularly in applications involving DNA synthesis and labeling.

Synthesis Analysis

Methods

The synthesis of fluorescein-12-deoxyadenosine triphosphate involves the conjugation of fluorescein to the nucleotide structure. This can be achieved through various chemical methods that ensure the integrity of the nucleotide while attaching the fluorescein tag.

Technical Details

The fluorescein group is typically linked to the adenine base of deoxyadenosine triphosphate through a stable linker designed to optimize substrate incorporation during enzymatic reactions. The synthesis process must maintain the functional properties of the nucleotide to ensure effective incorporation into DNA or RNA during polymerization reactions.

Molecular Structure Analysis

Structure

Fluorescein-12-deoxyadenosine triphosphate consists of a deoxyribose sugar, adenine base, and three phosphate groups, with a fluorescein moiety attached at the 12 position. The molecular formula can be represented as C22H26N5O15P3.

Data

The compound exhibits distinct spectral properties due to the fluorescein tag, which absorbs light at specific wavelengths (typically around 495 nm) and emits fluorescence at approximately 520 nm. This makes it suitable for various fluorescence-based applications in molecular biology.

Chemical Reactions Analysis

Reactions

Fluorescein-12-deoxyadenosine triphosphate participates in several key biochemical reactions:

  • Polymerization: It can be incorporated into DNA strands by DNA polymerases during polymerase chain reactions (PCR), nick translation, and other labeling techniques.
  • In Situ Hybridization: The compound can be used for labeling probes that hybridize to specific nucleic acid sequences for detection purposes.

Technical Details

The compound is compatible with various polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases, facilitating its use in diverse molecular biology protocols.

Mechanism of Action

Process

The mechanism of action involves the incorporation of fluorescein-12-deoxyadenosine triphosphate into growing DNA or RNA strands during synthesis. The enzyme recognizes it as a natural substrate, allowing it to replace deoxyadenosine triphosphate in nucleic acid synthesis.

Data

This incorporation results in fluorescently labeled nucleic acids that can be detected using fluorescence microscopy or other imaging techniques, providing a powerful tool for studying gene expression and localization within cells.

Physical and Chemical Properties Analysis

Physical Properties

Fluorescein-12-deoxyadenosine triphosphate typically appears as a clear yellow solution when dissolved in appropriate buffers.

Chemical Properties

  • Molecular Weight: Approximately 585.49 g/mol
  • Solubility: Soluble in water and common buffers such as Tris.
  • Stability: Stable when stored properly (typically at -20 °C) and protected from light for up to 12 months.

Relevant analyses indicate that it maintains its functional integrity under standard laboratory conditions, making it suitable for long-term storage and use in experiments.

Applications

Fluorescein-12-deoxyadenosine triphosphate has several significant applications in scientific research:

  • Enzymatic Non-Radioactive Labeling: Used extensively in cDNA synthesis and PCR for labeling nucleic acids without the use of radioactive isotopes.
  • In Situ Hybridization: Facilitates the detection of specific RNA or DNA sequences within cells or tissues.
  • Fluorescence Microscopy: Enables visualization of nucleic acids in live or fixed cells.
  • Diagnostic Applications: Utilized in assays such as enzyme-linked immunosorbent assays (ELISA) where detection of labeled probes is required.
Molecular Design Rationale of Fluorescein-12-dATP

Structural Optimization of the Linker Arm for Enzymatic Incorporation Efficiency

The linker arm connecting the fluorescein fluorophore to the deoxyadenosine triphosphate (dATP) moiety represents a critical determinant of enzymatic incorporation efficiency. Fluorescein-12-dATP features a 12-atom spacer, typically composed of an aminocaproyl or carboxaminocaproyl chain, strategically engineered to balance steric bulk and molecular flexibility. This design minimizes interference with the nucleotide's recognition by DNA polymerases during enzymatic labeling processes such as nick translation, random priming, and polymerase chain reaction [1] [5]. The linker length is optimized to ensure the fluorophore resides outside the polymerase active site, preventing steric clashes that could impede phosphodiester bond formation [4]. Comparative studies with shorter linker variants (e.g., 3-6 atoms) demonstrate significantly reduced incorporation rates due to impaired binding kinetics, while longer spacers (>15 atoms) introduce excessive flexibility, compromising thermal stability of hybridization products [10]. The 12-atom spacer specifically enables:

  • Polymerase Compatibility: Efficient recognition by Thermus aquaticus DNA polymerase, Klenow fragment (exonuclease-deficient), and reverse transcriptases [5].
  • Aqueous Solubility: Hydrophilic character maintained via amide bonds within the linker, ensuring homogeneous reaction kinetics in enzymatic buffers [4].
  • Conjugation Stability: Resistance to enzymatic cleavage during prolonged incubation in DNA synthesis reactions [9].

Table 1: Enzymatic Incorporation Efficiency of Fluorescein-dATP Variants

Linker Length (Atoms)PolymeraseRelative Incorporation Efficiency (%)
6Klenow Fragment (exo-)12 ± 3
12Klenow Fragment (exo-)98 ± 5
15Klenow Fragment (exo-)75 ± 8
12Taq DNA Polymerase85 ± 6

Influence of 12-Atom Spacer on Fluorescence Quenching and Signal Fidelity

The 12-atom linker arm critically mitigates fluorescence quenching by minimizing π-π stacking interactions between the xanthene ring system of fluorescein and the purine base of deoxyadenosine. Unmodified fluorescein-dATP (lacking a spacer) exhibits >90% signal quenching due to direct contact between the fluorophore and nucleobase, whereas the 12-atom spacer reduces quenching to 15–20% [2] [8]. This spacer length positions the fluorophore at an optimal distance (∼15 Å) from the nucleobase plane, sufficiently decoupling electronic interactions while maintaining signal brightness for direct fluorescence detection [4] [7]. Spectroscopic analyses confirm that Fluorescein-12-dATP retains characteristic fluorescein photophysics:

  • Absorption/Emission Profiles: λAbs = 494 nm and λEm = 521 nm in Tris-HCl buffer (pH 7.5) [1] [4].
  • Quantum Yield: Φ ≈ 0.79–0.95 in aqueous solution, comparable to free fluorescein isothiocyanate [4] [8].
  • Stokes Shift: 27 nm, facilitating spectral separation in multicolor applications [7].The spacer further enhances signal fidelity in hybridization assays by reducing steric hindrance during probe-target duplex formation. Empirical data from fluorescence in situ hybridization (FISH) indicate a 40% increase in signal-to-noise ratio compared to fluorescein-dATP with 6-atom linkers [10].

Propargylamino Modification at 7-Deaza Position for Enhanced Polymerase Recognition

A key innovation in Fluorescein-12-dATP is the strategic substitution at the 7-position of the purine ring. The 7-deaza-7-propargylamino modification (5/6-Fluorescein-X-7-deaza-7-propargylamino-2'-deoxyadenosine-5'-triphosphate) replaces nitrogen at the 7-position with a carbon-propargylamine group [3]. This redesign addresses a fundamental limitation in polymerase recognition:

  • Steric Obstruction Mitigation: The nitrogen at C7 in natural deoxyadenosine triphosphate creates electronic and steric conflicts with polymerase active sites when bulkier fluorophores are attached. The 7-deaza modification eliminates this clash [3] [9].
  • Enhanced Base Stacking: The linear propargylamino group projects away from the nucleobase plane, preserving canonical Watson-Crick base pairing while improving π-stacking in DNA duplexes [3].
  • Polymerase Kinetics: Kinetic assays reveal a 3-fold increase in Vmax/Km for 7-deaza-7-propargylamino-dATP versus unmodified fluorescein-dATP when incorporated by Taq DNA polymerase or Klenow fragment [3]. This modification enables efficient enzymatic incorporation during polymerase chain reaction and primer extension, achieving labeling densities of one fluorescein per 20–30 bases without premature termination [3] [6].

Table 2: Kinetic Parameters for Modified dATP Analogues with Klenow Fragment (exo-)

dATP VariantKm (μM)Vmax (nmol/min)Vmax/Km (Relative)
Natural dATP12 ± 2450 ± 301.00
Fluorescein-12-dATP (7-N)85 ± 10120 ± 150.04
Fluorescein-12-dATP (7-Deaza)28 ± 4320 ± 250.35
F-12-dATP (7-Deaza-Propargyl)22 ± 3380 ± 200.52

Stereochemical Considerations for Maintaining Nucleotide Triphosphate Geometry

The bioactivity of Fluorescein-12-dATP hinges on precise conservation of the native deoxyadenosine triphosphate conformation. Key stereochemical features include:

  • Glycosidic Bond Angle: Retention of the anti-conformation (χ ≈ -120°) between the deoxyribose and 7-deazapurine base, stabilized by hydrogen bonding between the linker amide group and solvent molecules [4] [9]. This orientation ensures proper base pairing with thymine in DNA duplexes.
  • Triphosphate Alignment: The β- and γ-phosphates maintain eclipsed geometry (O–P–O dihedral ≈ 60°) critical for Mg2+ coordination in polymerase active sites. The 12-atom linker’s attachment point at the C5 position of pyrimidines or C7 of 7-deazapurines avoids perturbation of triphosphate charge distribution [6] [9].
  • Ribose Pucker: Nuclear magnetic resonance analyses confirm C2'-endo sugar pucker predominates in solution, mirroring natural dATP and facilitating DNA polymerase binding [9]. The propargylamino group at the 7-position introduces minimal distortion (<3° change in pseudorotation phase angle) compared to unmodified dATP [3].

These stereochemical parameters ensure Fluorescein-12-dATP functions as a faithful dATP surrogate during enzymatic incorporation while positioning the fluorophore for optimal signal detection. X-ray crystallography of analogous modified nucleotides in polymerase complexes confirms negligible deviation in triphosphate positioning (RMSD < 0.5 Å versus natural dATP) [6] [9]. The design exemplifies rational optimization of molecular structure to balance biochemical functionality (polymerase recognition) and analytical performance (fluorescence detection) in nucleic acid labeling applications.

Properties

Product Name

Fluorescein-12-dATP

IUPAC Name

5-[[6-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C41H41N6O19P3

Molecular Weight

1014.7 g/mol

InChI

InChI=1S/C41H41N6O19P3/c42-38-36-23(19-47(39(36)46-21-45-38)35-18-30(50)33(64-35)20-62-68(58,59)66-69(60,61)65-67(55,56)57)5-4-14-43-34(51)6-2-1-3-13-44-40(52)22-7-10-26(29(15-22)41(53)54)37-27-11-8-24(48)16-31(27)63-32-17-25(49)9-12-28(32)37/h7-12,15-17,19,21,30,33,35,48,50H,1-3,6,13-14,18,20H2,(H,43,51)(H,44,52)(H,53,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,33+,35+/m0/s1

InChI Key

UOMBOMCOUNGMOA-KZDQMGDASA-N

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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